molecular formula C11H10INO B11838074 3-Iodo-6,8-dimethylquinolin-4(1H)-one

3-Iodo-6,8-dimethylquinolin-4(1H)-one

Cat. No.: B11838074
M. Wt: 299.11 g/mol
InChI Key: RRBCBKQLSJEFKV-UHFFFAOYSA-N
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Description

3-Iodo-6,8-dimethylquinolin-4(1H)-one is a quinoline derivative characterized by the presence of iodine and methyl groups at specific positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-6,8-dimethylquinolin-4(1H)-one typically involves the iodination of a quinoline precursor. A common method might include:

    Starting Material: 6,8-dimethylquinolin-4(1H)-one

    Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)

    Solvent: Acetic acid or dichloromethane

    Conditions: Room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This might include continuous flow reactions and the use of more efficient catalysts or reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-6,8-dimethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions might yield various substituted quinolines, while coupling reactions could produce biaryl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Iodo-6,8-dimethylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The iodine atom could play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethylquinolin-4(1H)-one: Lacks the iodine atom, which might affect its reactivity and biological activity.

    3-Bromo-6,8-dimethylquinolin-4(1H)-one: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-6,8-dimethylquinolin-4(1H)-one: Contains a chlorine atom, which might result in different reactivity and properties.

Uniqueness

The presence of the iodine atom in 3-Iodo-6,8-dimethylquinolin-4(1H)-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its halogenated analogs.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

3-iodo-6,8-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10INO/c1-6-3-7(2)10-8(4-6)11(14)9(12)5-13-10/h3-5H,1-2H3,(H,13,14)

InChI Key

RRBCBKQLSJEFKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)I)C

Origin of Product

United States

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